Enstilar is a topical foam formulation used primarily for the treatment of plaque psoriasis in adults. It combines two active ingredients: calcipotriol, a synthetic derivative of vitamin D, and betamethasone dipropionate, a potent corticosteroid. This combination works synergistically to alleviate the symptoms of psoriasis, including scaling, redness, and inflammation. Enstilar is specifically designed for easy application on challenging areas such as the scalp, where traditional treatments may be less effective due to accessibility issues .
Enstilar was developed by LEO Pharma and received approval from various regulatory bodies, including the U.S. Food and Drug Administration in 2015. It is available in multiple countries, including Australia, Canada, and throughout the European Union . The formulation is delivered as an aerosol foam, which allows for convenient application and improved patient compliance compared to traditional ointments or creams.
Enstilar falls under the category of topical medications for dermatological use, specifically indicated for psoriasis management. The dual-action mechanism of its components classifies it as a combination therapy: calcipotriol acts as a keratinocyte proliferation inhibitor while betamethasone serves as an anti-inflammatory agent .
The synthesis of Enstilar involves the formulation of calcipotriol and betamethasone dipropionate into a stable foam. Calcipotriol is synthesized through a series of chemical reactions starting from 1α-hydroxyvitamin D3, while betamethasone dipropionate is derived from prednisolone through halogenation and esterification processes.
The final product is formulated into an aerosol foam using propellants that ensure consistent delivery of the active ingredients upon application .
Enstilar consists of two primary components:
The active ingredients undergo various biochemical interactions once applied topically:
These interactions are critical for the therapeutic efficacy of Enstilar in treating psoriasis. The combination allows for reduced scaling and inflammation while promoting healthier skin cell turnover .
The mechanism of action for Enstilar involves:
This dual mechanism effectively reduces both the symptoms (itching, redness) and underlying causes (abnormal cell proliferation) of psoriasis .
Clinical trials have shown significant improvements in psoriasis severity scores after four weeks of treatment with Enstilar compared to monotherapies with either component alone .
Enstilar is primarily used in dermatology for:
Research continues into expanding its use for other dermatological conditions where keratinocyte regulation and inflammation play significant roles .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3